Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-iodobenzaldehyde under appropriate conditions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The iodophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound can modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-Thienyl)thiazole-4-carboxylate
- Ethyl 2-(2-Furyl)thiazole-4-carboxylate
- Ethyl 2-(2-Pyridyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in various chemical reactions and increases its potential as a pharmacologically active molecule .
Properties
Molecular Formula |
C12H10INO2S |
---|---|
Molecular Weight |
359.18 g/mol |
IUPAC Name |
ethyl 2-(2-iodophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10INO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI Key |
GXVIFIMUQHOPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2I |
Origin of Product |
United States |
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